(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
- Polymer Synthesis : Compounds with imidazole pendants have been synthesized and studied for their physical and optical properties, which include glass-transition temperatures and fluorescence emission, indicating potential applications in material science and polymer engineering (Ghaemy et al., 2013).
- Fluorination of Fluorophores : The fluorination process enhances photostability and spectroscopic properties of fluorophores. Methods developed for synthesizing fluorinated analogues demonstrate applications in creating fluorescent materials with tunable properties (Woydziak et al., 2012).
Medicinal Chemistry and Pharmacology
- Antioxidant Activity : New thiazole analogues possessing various functionalities were synthesized and demonstrated potent in vitro antioxidant activity, suggesting their potential in developing new antioxidant agents (Reddy et al., 2015).
- Anti-Tumor Agents : Derivatives of benzofuran have been explored for their selective cytotoxicity against tumorigenic cell lines, indicating the role of similar compounds in cancer research (Hayakawa et al., 2004).
Catalysis and Chemical Reactions
- C-N Bond Formation Catalysis : Ruthenium(II) complexes with N-heterocyclic carbene ligands have shown efficiency in C-N bond formation via a hydrogen-borrowing strategy, highlighting the potential of related compounds in catalysis and organic synthesis (Donthireddy et al., 2020).
Computational and Theoretical Chemistry
- DFT and Docking Studies : Novel thiazole compounds have been synthesized and characterized, with their structural and electronic properties analyzed via density functional theory (DFT) calculations. These studies provide insights into the molecular basis of their antibacterial activity, demonstrating the relevance of computational methods in understanding the function of such compounds (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAXPEQEBSZQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.